3-Chloro-3-(trifluoroacetyl)oxolan-2-one

Description

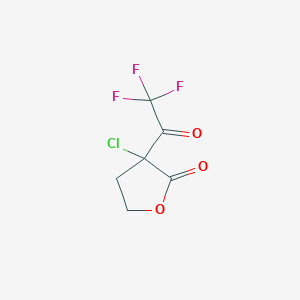

3-Chloro-3-(trifluoroacetyl)oxolan-2-one (synonyms: 3-(2,2,2-Trifluoroacetyl)oxolan-2-one, A-Trifluoroacetyl-G-butyrolactone ) is a γ-lactone derivative substituted at the 3-position with both a chlorine atom and a trifluoroacetyl group (CF₃CO-). This compound combines the electron-withdrawing effects of chlorine and the trifluoroacetyl moiety, which significantly influence its reactivity and stability.

Properties

CAS No. |

69243-05-6 |

|---|---|

Molecular Formula |

C6H4ClF3O3 |

Molecular Weight |

216.54 g/mol |

IUPAC Name |

3-chloro-3-(2,2,2-trifluoroacetyl)oxolan-2-one |

InChI |

InChI=1S/C6H4ClF3O3/c7-5(1-2-13-4(5)12)3(11)6(8,9)10/h1-2H2 |

InChI Key |

LDVUPTPLPMULAW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1(C(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(trifluoroacetyl)dihydro-2(3H)-furanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-butanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3-(trifluoroacetyl)dihydro-2(3H)-furanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(trifluoroacetyl)dihydro-2(3H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols.

Scientific Research Applications

3-Chloro-3-(trifluoroacetyl)dihydro-2(3H)-furanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(trifluoroacetyl)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

3-Acetyl-3-hydroxyoxolan-2-one (): Contains acetyl (COCH₃) and hydroxyl (OH) groups at the 3-position.

5-(1H-Indol-3-yl)oxolan-2-one (Compound 12, ): Features an indole substituent at the 5-position of the lactone ring.

3-(Trifluoroacetyl)oxolan-2-one (): Lacks the chlorine substituent but retains the trifluoroacetyl group.

Data Table: Structural and Functional Comparisons

*Calculated based on molecular formulas where explicit data were unavailable.

Contrasts with Non-Lactone Analogs

- The chloroacetamide group may participate in different mechanistic pathways, such as thiol-mediated ring-opening .

Research Findings and Implications

- Regioselective Synthesis : highlights that trifluoroacetyl groups outperform aryl carbonyls in directing cyclization reactions, suggesting that this compound could enable precise synthesis of fluorinated heterocycles.

- Biological Derivatization : Trifluoroacetylated polyamines () show altered chromatographic behavior and metabolic stability, implying that the target compound might serve as a precursor for bioactive molecules with improved pharmacokinetics.

Biological Activity

3-Chloro-3-(trifluoroacetyl)oxolan-2-one is a heterocyclic compound that possesses a five-membered lactone ring featuring a chlorine atom and a trifluoroacetyl group. This unique structure contributes to its biological activity and potential applications in medicinal chemistry and material science. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is CClFO. The presence of the trifluoroacetyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug design. The chlorinated oxolane structure imparts distinctive chemical properties that are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways in target organisms.

- Modulation of Gene Expression : Research indicates that it may downregulate specific genes associated with virulence factors in pathogenic bacteria, affecting their ability to cause disease .

- Chemical Reactivity : The unique structure allows for various chemical reactions that can lead to derivatives with modified biological activities.

Case Studies

- Inhibition of Type III Secretion System (T3SS) :

-

Structural Analogues :

- Comparative studies with structurally similar compounds have highlighted the unique reactivity patterns of this compound, particularly its enhanced lipophilicity due to the trifluoroacetyl group. This characteristic may improve its efficacy in drug formulations.

Biological Activity Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.